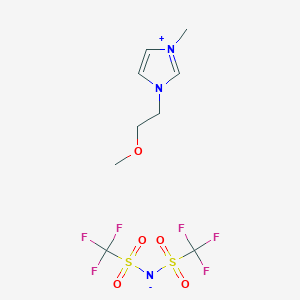

1-(2-Methoxyethyl)-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

説明

1-(2-Methoxyethyl)-3-methylimidazolium bis(trifluoromethylsulfonyl)imide is an ionic liquid (IL) with the cation 1-(2-methoxyethyl)-3-methylimidazolium and the anion bis(trifluoromethylsulfonyl)imide (TFSI). Its structure combines the imidazolium core with a methoxyethyl side chain, which enhances hydrophilicity and flexibility compared to alkyl-substituted analogs. This IL is synthesized via metathesis reactions, as demonstrated in studies focusing on its application in solid-phase microextraction (SPME) and energy storage . Key properties include moderate viscosity, high thermal stability, and tunable solvation capabilities, making it suitable for applications in catalysis, extraction, and electrolytes.

特性

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;1-(2-methoxyethyl)-3-methylimidazol-3-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N2O.C2F6NO4S2/c1-8-3-4-9(7-8)5-6-10-2;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-4,7H,5-6H2,1-2H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTWXKUATXFJTAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CN(C=C1)CCOC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13F6N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60476363 | |

| Record name | NSC-747123 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60476363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178631-01-1 | |

| Record name | NSC-747123 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC-747123 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60476363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Traditional Alkylation with 2-Methoxyethyl Halides

A standard approach involves reacting 1-methylimidazole with 2-methoxyethyl bromide or chloride in a 1:1.1–1.3 molar ratio. The reaction proceeds via nucleophilic substitution, where the imidazole’s nitrogen attacks the electrophilic carbon of the alkyl halide.

Procedure :

-

Combine 1-methylimidazole (5–13 mmol) and 2-methoxyethyl bromide (6–16.9 mmol) in a sealed vessel.

-

Heat to 170°C under microwave irradiation (150 W) for 1–11 minutes.

-

Cool to 40°C, decant unreacted alkyl halide, and dry the product under vacuum at 120°C.

Key Parameters :

-

Temperature : Excessive heat (>200°C) risks decomposition, while temperatures <150°C result in incomplete reactions.

-

Solvent-Free Conditions : Microwave-assisted synthesis eliminates solvents, enhancing reaction efficiency.

Yield : ~85–95% for analogous imidazolium halides.

Anion Exchange with Li[Tf₂N]

The halide counterion is replaced with bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻) via metathesis.

Aqueous Biphasic Metathesis

Procedure :

-

Dissolve 1-(2-methoxyethyl)-3-methylimidazolium bromide (0.18 mol) in deionized water (150 mL).

-

Add Li[Tf₂N] (0.18 mol) in water (150 mL) and stir overnight at 25°C.

-

Separate the ionic liquid (IL) phase and wash with water (8×50 mL) until no AgBr precipitates upon AgNO₃ addition.

Optimization :

-

Washing Efficiency : ≥8 washes reduce halide contamination to <100 ppm.

-

Drying Duration : Prolonged vacuum drying (4–7 days) ensures residual water <0.1 wt%.

Alternative Synthesis Routes

Solvent-Assisted Metathesis

Using polar aprotic solvents (e.g., acetone, acetonitrile) accelerates ion exchange:

-

Dissolve [MOEMIM]Br in acetone (1:2 w/v).

-

Add Li[Tf₂N] (1.05 equiv.) and stir for 6 h at 50°C.

Advantages :

Physicochemical Characterization

Post-synthesis analysis ensures compliance with industrial standards:

Industrial-Scale Production

Suppliers like IoLiTec and ROCO Global use modular reactors for bulk synthesis:

Challenges and Mitigation Strategies

Halide Contamination

化学反応の分析

Anion-Cation Interaction Dynamics

The TFSI anion’s conformational flexibility (cis/trans) and weak coordination strength enable dynamic interactions with the methoxyethyl-functionalized cation. Studies on similar imidazolium-TFSI ionic liquids reveal:

Electrochemical Reactions

As an electrolyte, [MOEMIM][TFSI] participates in redox processes:

-

Lithium-ion intercalation : Facilitates Li⁺ transport in batteries due to TFSI’s low Lewis basicity, though methoxyethyl groups may reduce Li⁺ mobility compared to EMI analogs .

-

Superoxide stability : In O₂-saturated systems, TFSI resists nucleophilic attack by O₂⁻, unlike BF₄⁻ or PF₆⁻-based ionic liquids .

Acid/Base Reactivity

The methoxyethyl group introduces moderate basicity:

-

Proton abstraction : Under strong bases (e.g., KOH), the imidazolium C2–H proton (pKa ~21–23) is deprotonated, forming N-heterocyclic carbenes. This reactivity is suppressed in TFSI compared to more basic anions like acetate .

-

Thermal decomposition : Above 400°C, TFSI decomposes to SO₂, CF₃ radicals, and imidazolium fragments, confirmed by TGA-MS of related compounds .

Coordination Chemistry

The methoxyethyl side chain acts as a weak Lewis base:

-

Metal complexation : Binds to transition metals (e.g., Cu⁺, Ag⁺) via ether oxygen, as observed in [EMIM][TFSI]-AgNO₃ systems (coordination energy: ~15–25 kJ/mol) .

-

Nanoparticle synthesis : Serves as a shape-directing agent for Au/Ag nanoparticles by stabilizing {111} crystal facets .

Solvent-Mediated Reactions

[MOEMIM][TFSI] enhances reaction outcomes as a green solvent:

Limitations and Stability Data

Key Research Gaps

-

Direct studies on [MOEMIM][TFSI]’s catalytic activity in cross-coupling reactions are scarce.

-

Long-term stability in photoelectrochemical cells remains uncharacterized.

-

Impact of methoxyethyl vs. ethyl substituents on ionicity needs DFT-level comparison .

Data synthesized from ionic liquid analogs suggests [MOEMIM][TFSI] is best suited for non-aerobic electrochemical applications and metal-mediated syntheses, with thermal stability superior to hydroxyl-functionalized variants .

科学的研究の応用

Electrochemical Applications

One of the primary applications of MeOEMIM NTf2 is in electrochemistry, particularly as an electrolyte in batteries and supercapacitors. The ionic liquid exhibits high ionic conductivity and thermal stability, which are critical for efficient energy storage systems.

- Case Study : A study published in The Journal of Chemical Thermodynamics investigated the molar surface quasi-Gibbs energy of MeOEMIM NTf2 in binary mixtures with methanol and ethanol. The findings indicated that the ionic liquid maintained stable electrochemical properties, making it a suitable candidate for use in mixed solvent systems .

| Property | Value |

|---|---|

| Ionic Conductivity | 4.81 mS/cm (30 °C) |

| Viscosity | 44.7 cP (25 °C) |

| Thermal Stability | >300 °C |

Catalysis

MeOEMIM NTf2 serves as a solvent and catalyst in various chemical reactions due to its ability to dissolve a wide range of organic compounds while providing a unique reaction environment.

- Case Study : Research has shown that using MeOEMIM NTf2 as a solvent in the synthesis of biodiesel from triglycerides can enhance reaction rates and yield compared to traditional solvents. The ionic liquid's properties facilitate better interaction between reactants, leading to more efficient catalytic processes .

Separation Processes

The compound is also utilized in separation technologies, particularly for extracting valuable compounds from mixtures. Its tunable solubility allows for selective extraction processes.

- Case Study : A publication highlighted the use of MeOEMIM NTf2 in the extraction of phenolic compounds from biomass. The ionic liquid demonstrated high selectivity and efficiency, making it an attractive alternative to conventional solvents .

Material Science

In materials science, MeOEMIM NTf2 is employed as a plasticizer or additive in polymer formulations, enhancing mechanical properties and thermal stability.

- Case Study : A study explored the incorporation of MeOEMIM NTf2 into poly(vinyl chloride) (PVC) to improve flexibility and thermal resistance. The modified PVC exhibited superior performance compared to unmodified samples, indicating the potential for broader applications in material design .

Green Chemistry

As an ionic liquid, MeOEMIM NTf2 aligns with principles of green chemistry by reducing the use of volatile organic compounds (VOCs) and minimizing waste generation during chemical processes.

作用機序

The mechanism of action of 1-(2-Methoxyethyl)-3-methylimidazolium bis(trifluoromethylsulfonyl)imide involves its ability to stabilize ions and facilitate charge transfer. The imidazolium cation interacts with anions and metal ions, forming stable complexes that enhance the efficiency of electrochemical and catalytic processes. The bis(trifluoromethylsulfonyl)imide anion contributes to the overall stability and ionic conductivity of the compound .

類似化合物との比較

Structural and Functional Group Variations

Cation Modifications

1-Ethyl-3-methylimidazolium TFSI ([C2mim][TFSI])

- Structure : Ethyl group at the N1 position.

- Properties :

- Lower viscosity (≈34 mPa·s at 25°C) compared to methoxyethyl derivatives due to reduced steric hindrance .

- Higher electrical conductivity (≈8.5 mS/cm at 25°C) .

- Applications: Widely used in lithium-ion batteries and supercapacitors due to its electrochemical stability .

1-Butyl-3-methylimidazolium TFSI ([C4mim][TFSI])

- Structure : Butyl group at the N1 position.

- Properties :

- Higher viscosity (≈52 mPa·s at 25°C) and lower conductivity (≈3.9 mS/cm) compared to the methoxyethyl variant .

- Melting point: −4.9°C, making it a room-temperature IL .

- Applications: Gas capture (e.g., H2S) and polymer composites .

1-(2-Hydroxyethyl)-3-methylimidazolium TFSI ([HOemim][TFSI])

- Structure : Hydroxyethyl group at the N1 position.

- Properties :

- Enhanced hydrogen-bonding capacity due to the hydroxyl group, increasing viscosity (≈45 mPa·s) but improving solubility for polar compounds .

- Applications: Biomass processing and CO2 absorption .

1-Allyl-3-methylimidazolium TFSI ([AMIM][TFSI])

- Structure : Allyl group at the N1 position.

- Properties :

- Lower density (1.38 g/cm³) and improved electrochemical stability due to conjugated double bonds .

- Applications: Supercapacitors and conductive polymers .

Anion Variations

While the TFSI anion is retained in all compared ILs, substitutions like bis(fluorosulfonyl)imide (FSI) or tetrafluoroborate (BF4) alter properties:

- 1-Ethyl-3-methylimidazolium FSI ([C2mim][FSI]) : Lower viscosity (≈18 mPa·s) but reduced thermal stability compared to TFSI analogs .

- 1-Ethyl-3-methylimidazolium BF4 ([C2mim][BF4]) : Higher hydrophilicity and lower cost but narrower electrochemical window .

Physicochemical Properties

Application-Specific Performance

Extraction Efficiency (SPME)

- 1-(2-Methoxyethyl)-3-methylimidazolium TFSI: Selected for moderate viscosity and optimal desorption temperatures, improving extraction of organophosphorus insecticides from aqueous samples .

- 1-Butyl-3-methylimidazolium TFSI : Less effective due to higher viscosity, which slows diffusion rates .

Electrochemical Stability

- 1-(2-Methoxyethyl)-3-methylimidazolium TFSI : Exhibits a wide electrochemical window (≈4.5 V), suitable for lithium-ion battery electrolytes .

- 1-Ethyl-3-methylimidazolium TFSI : Slightly narrower window (≈4.2 V) but higher ionic mobility .

Gas Absorption

生物活性

1-(2-Methoxyethyl)-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, commonly referred to as MeOEMIM NTf2, is an ionic liquid that has garnered attention for its unique properties and potential applications in various fields, including biochemistry and materials science. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

- Chemical Formula : C₉H₁₃F₆N₃O₅S₂

- Molecular Weight : 421.34 g/mol

- CAS Number : 178631-01-1

- Melting Point : Approximately 104.7 °C

MeOEMIM NTf2 is characterized by its high thermal stability and low volatility, making it suitable for various applications in chemical synthesis and catalysis .

Antimicrobial Properties

Recent studies have explored the antimicrobial effects of MeOEMIM NTf2 against various pathogens. A notable study demonstrated its efficacy against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) of 128 μg/mL against Staphylococcus aureus and Escherichia coli, indicating significant antimicrobial potential .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 128 μg/mL |

| Escherichia coli | 128 μg/mL |

| Pseudomonas aeruginosa | 256 μg/mL |

Cytotoxicity Studies

Cytotoxicity assessments using various cell lines have shown that MeOEMIM NTf2 has a moderate cytotoxic effect. In vitro tests on human liver (HepG2) and breast cancer (MCF-7) cell lines revealed IC50 values of approximately 150 μM and 200 μM, respectively. These findings suggest that while the compound exhibits some cytotoxicity, it may still be viable for further development in therapeutic applications .

Case Study: Anti-inflammatory Effects

A significant case study investigated the anti-inflammatory properties of MeOEMIM NTf2 in a murine model of acute inflammation. The study found that administration of the compound significantly reduced edema in paw swelling models compared to control groups. Histological analysis indicated a decrease in inflammatory cell infiltration, suggesting potential use in managing inflammatory diseases .

The biological activity of MeOEMIM NTf2 can be attributed to its ability to interact with cellular membranes and proteins due to its ionic nature. The compound's unique structure allows it to disrupt microbial membranes, leading to cell lysis and death. Additionally, its interaction with signaling pathways involved in inflammation may explain its anti-inflammatory effects observed in animal models .

Safety Profile

Despite its promising biological activities, the safety profile of MeOEMIM NTf2 remains under investigation. Preliminary safety data indicate potential irritation upon exposure; however, comprehensive toxicological studies are still required to fully understand its implications for human health .

Q & A

Q. What are the key physicochemical properties of 1-(2-Methoxyethyl)-3-methylimidazolium bis(trifluoromethylsulfonyl)imide relevant to its use in electrochemical applications?

The ionic liquid exhibits low viscosity (~1.53 g/cm³ at 25°C), high thermal stability (decomposition temperature >543°C), and a wide electrochemical window (>4.5 V), making it suitable for energy storage and electroactive species studies. Its conductivity increases with temperature due to reduced viscosity and enhanced ion mobility. These properties are critical for designing supercapacitors or battery electrolytes .

Q. How is 1-(2-Methoxyethyl)-3-methylimidazolium bis(trifluoromethylsulfonyl)imide synthesized, and what purity controls are necessary for research-grade material?

A common method involves metathesis between 1-(2-methoxyethyl)-3-methylimidazolium chloride and lithium bis(trifluoromethylsulfonyl)imide in aqueous or organic solvents. Post-synthesis purification includes vacuum drying, filtration to remove LiCl, and repeated washing with deionized water. Purity (>99%) is confirmed via NMR, HPLC, and ion chromatography to minimize halide contamination, which can affect electrochemical performance .

Q. What are the primary applications of this ionic liquid in separation science?

The 2-methoxyethyl side chain enhances polarity, making it effective in separating polar/non-polar azeotropes (e.g., ethanol/water) and extracting organophosphorus insecticides via solid-phase microextraction (SPME). Its low miscibility with water and high solvation selectivity for aromatic compounds are leveraged in liquid-liquid extraction and gas chromatography .

Advanced Research Questions

Q. How do structural modifications to the cation (e.g., alkyl chain length or functional groups) influence the solvation thermodynamics of this ionic liquid?

The 2-methoxyethyl group increases hydrogen-bonding capacity and polarity compared to alkyl chains (e.g., butyl or hexyl). This modification reduces hydrophobicity and alters partition coefficients (logKL) for solutes, as shown in linear free energy relationships (LFERs). Enthalpies of solvation (ΔHsolv) correlate with solute polarity, with polar solutes exhibiting stronger interactions due to the ether oxygen’s electron-donating effects .

Q. What experimental and computational methods are used to resolve contradictions in solubility data for hydrocarbons (e.g., n-butane vs. isobutane) in this ionic liquid?

Isobutane’s lower solubility compared to n-butane (e.g., ~30% lower at 303 K) arises from steric hindrance and weaker van der Waals interactions. High-pressure gravimetric analysis and molecular dynamics (MD) simulations (using force fields like OPLS-AA) model solute-solvent interactions. Discrepancies are resolved by validating experimental conditions (e.g., water content, temperature gradients) and refining anion-cation polarization parameters in simulations .

Q. How can temperature-dependent viscosity and conductivity data inform the design of ionogel-based sensors or actuators?

The ionic liquid’s viscosity decreases exponentially with temperature (e.g., ~50% reduction from 298 K to 343 K), while conductivity increases. These trends are modeled using Vogel-Fulcher-Tammann equations. In ionogels, optimizing the ionic liquid/polymer ratio (e.g., 40–60 wt%) balances mechanical stability and ionic mobility, enabling responsive actuators with tunable deformation rates under thermal or electrical stimuli .

Q. What challenges arise in characterizing the electrochemical stability window of this ionic liquid under extreme conditions (e.g., high voltage or elevated temperatures)?

At voltages >5 V or temperatures >373 K, decomposition products (e.g., HF, SO2) can form via anion breakdown. Cyclic voltammetry coupled with in-situ Raman spectroscopy identifies degradation thresholds. Pre-treatment with molecular sieves and argon sparging minimizes moisture-induced side reactions. Stability is enhanced by blending with aprotic solvents (e.g., propylene carbonate) to suppress ion pairing .

Methodological Considerations

- Data Contradictions : When reconciling conflicting viscosity or conductivity values, ensure consistent measurement techniques (e.g., capillary viscometry vs. rotational rheometry) and account for impurities (e.g., halides, water) using Karl Fischer titration .

- Thermodynamic Modeling : Use the CPA (Cubic-Plus-Association) equation of state to predict phase behavior in mixtures, incorporating ion-specific parameters derived from vapor pressure and density data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。